molecular formula C8H12FN B14320106 N-ethylaniline;hydrofluoride CAS No. 111830-19-4

N-ethylaniline;hydrofluoride

Cat. No.: B14320106
CAS No.: 111830-19-4
M. Wt: 141.19 g/mol
InChI Key: UPQRXFYMZGWWHX-UHFFFAOYSA-N
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Description

N-ethylaniline;hydrofluoride is a compound that combines N-ethylaniline, an aromatic amine, with hydrofluoride N-ethylaniline is a secondary amine with the chemical formula C8H11N, and hydrofluoride is a solution of hydrogen fluoride (HF) in water

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylaniline can be synthesized through the platinum-catalyzed hydroamination of ethylene with aniline . Another method involves the reaction of aniline with acetaldehyde to form a Schiff base, which is then reduced under hydrogenation conditions . The hydrofluoride component can be prepared by adding an ethereal solution of anhydrous HF to a slight excess of triethylamine at 0°C, followed by distillation .

Industrial Production Methods

Industrial production of N-ethylaniline typically involves the reduction of nitrobenzene with hydrogen in the presence of a catalyst. The hydrofluoride component is produced by reacting hydrogen fluoride with suitable organic or inorganic substrates.

Chemical Reactions Analysis

Types of Reactions

N-ethylaniline;hydrofluoride undergoes various chemical reactions, including:

    Oxidation: Reacts with strong oxidizing agents.

    Reduction: Can be reduced to form amines.

    Substitution: Undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Produces nitro compounds.

    Reduction: Produces secondary amines.

    Substitution: Produces fluorinated organic compounds.

Scientific Research Applications

N-ethylaniline;hydrofluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethylaniline;hydrofluoride involves its interaction with molecular targets through nucleophilic substitution and hydrogen bonding. The hydrofluoride component provides fluoride ions that can participate in various chemical reactions, enhancing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-methylaniline
  • N,N-dimethylaniline
  • Aniline
  • N-phenylaniline

Uniqueness

N-ethylaniline;hydrofluoride is unique due to its combination of an aromatic amine with hydrofluoride, providing both nucleophilic and electrophilic properties. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .

Properties

CAS No.

111830-19-4

Molecular Formula

C8H12FN

Molecular Weight

141.19 g/mol

IUPAC Name

N-ethylaniline;hydrofluoride

InChI

InChI=1S/C8H11N.FH/c1-2-9-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H

InChI Key

UPQRXFYMZGWWHX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1.F

Origin of Product

United States

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